![molecular formula C5H2F3IS B2640715 4-Iodo-2-(trifluoromethyl)thiophene CAS No. 2138335-60-9](/img/structure/B2640715.png)
4-Iodo-2-(trifluoromethyl)thiophene
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Overview
Description
4-Iodo-2-(trifluoromethyl)thiophene is a chemical compound with the CAS Number: 2138335-60-9 . It has a molecular weight of 278.04 . The compound is liquid in physical form .
Molecular Structure Analysis
The InChI code for 4-Iodo-2-(trifluoromethyl)thiophene is 1S/C5H2F3IS/c6-5(7,8)4-1-3(9)2-10-4/h1-2H . This indicates that the compound has a five-membered ring made up of one sulfur as a heteroatom .Physical And Chemical Properties Analysis
4-Iodo-2-(trifluoromethyl)thiophene is a liquid at room temperature . It has a molecular weight of 278.04 .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Thiophene derivatives, including 4-Iodo-2-(trifluoromethyl)thiophene, serve as valuable building blocks in organic synthesis. Researchers use them to create novel compounds with diverse biological activities. In medicinal chemistry, these derivatives play a crucial role in designing advanced pharmaceuticals. For instance, suprofen, a nonsteroidal anti-inflammatory drug, contains a 2-substituted thiophene framework, while articaine, a dental anesthetic, features a 2,3,4-trisubstituted thiophene structure .
Organic Semiconductors and Electronic Devices
Thiophene-based molecules contribute significantly to the field of organic electronics. Researchers utilize them in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophene derivatives make them ideal for constructing efficient and flexible electronic devices .
Pharmacological Properties
Thiophene-containing compounds exhibit various pharmacological effects:
- Antihypertensive and Anti-Atherosclerotic Properties : Thiophenes may play a role in managing hypertension and preventing atherosclerosis .
Industrial Applications
Thiophene derivatives find applications beyond the lab:
- Pharmaceutical Intermediates : For instance, 4-Iodo-2-(trifluoromethyl)benzonitrile, a derivative of thiophene, serves as a pharmaceutical intermediate .
Synthetic Methods
Researchers employ various synthetic methods to obtain thiophene derivatives. Notable reactions include the Gewald condensation, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H227, H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Thiophene-based analogs, such as 4-Iodo-2-(trifluoromethyl)thiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on designing novel strategies to synthesize more efficient materials for electronic applications .
Mechanism of Action
Thiophenes
, which 4-Iodo-2-(trifluoromethyl)thiophene is a derivative of, are aromatic compounds similar to benzene. The difference is that one of the carbon atoms in the benzene ring is replaced by a sulfur atom in thiophenes. Thiophenes are known to be used in various applications, including organic synthesis and pharmaceuticals, due to their unique chemical properties .
Iodine
and trifluoromethyl groups are often used in medicinal chemistry to modify the properties of drug molecules. For instance, the iodine atom can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The trifluoromethyl group, on the other hand, can increase the molecule’s metabolic stability, potentially enhancing its duration of action .
properties
IUPAC Name |
4-iodo-2-(trifluoromethyl)thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3IS/c6-5(7,8)4-1-3(9)2-10-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNAFJNULASVNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1I)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3IS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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